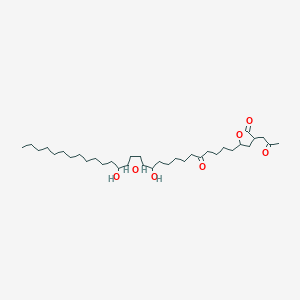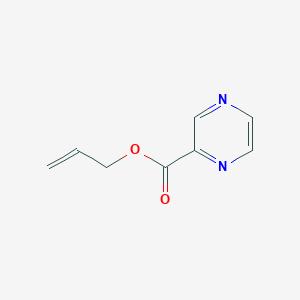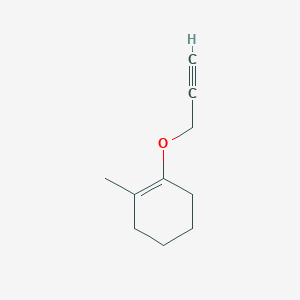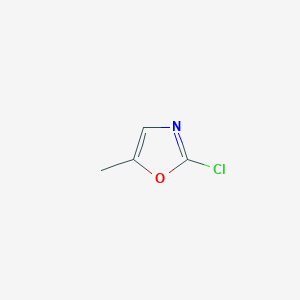![molecular formula C14H11Cl2NO2 B145318 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid CAS No. 127792-33-0](/img/structure/B145318.png)
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is available in various forms such as tablets, capsules, and injections.
Mechanism Of Action
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has a wide range of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are responsible for the inflammatory response. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity.
Advantages And Limitations For Lab Experiments
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It has been used to study the role of prostaglandins in inflammation, as well as the effects of COX inhibitors on the immune system. However, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has limitations in laboratory experiments, as it can interfere with the activity of other enzymes and pathways involved in inflammation.
Future Directions
There are several future directions for the study of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. One area of research is the development of new formulations and delivery methods for 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, such as transdermal patches and nanoparticles. Another area of research is the study of the potential use of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid in the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, particularly in high-risk populations such as the elderly and those with pre-existing medical conditions.
In conclusion, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins and inflammation. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has several advantages and limitations for laboratory experiments, and there are several future directions for its study, including the development of new formulations and delivery methods, and the study of its potential use in the treatment of cancer and Alzheimer's disease.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is also used to relieve pain and inflammation associated with dental procedures and postoperative pain. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
CAS RN |
127792-33-0 |
|---|---|
Product Name |
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid |
Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-[2-(3,4-dichloroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-6-5-10(8-12(11)16)17-13-4-2-1-3-9(13)7-14(18)19/h1-6,8,17H,7H2,(H,18,19) |
InChI Key |
HYQBRWVYCIFJFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

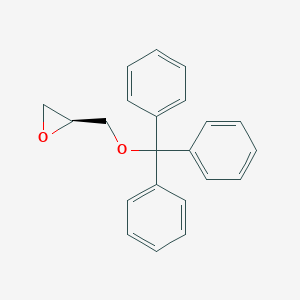
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)

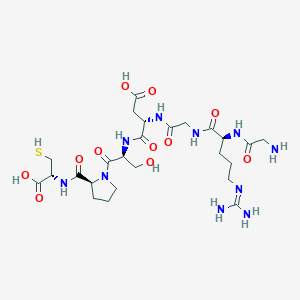
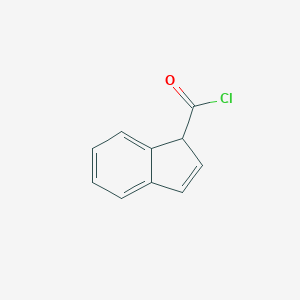
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
